molecular formula C10H11NO3 B1422755 N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide CAS No. 1203954-92-0

N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No.: B1422755
CAS No.: 1203954-92-0
M. Wt: 193.2 g/mol
InChI Key: JQFWIUGJNDZNSJ-UHFFFAOYSA-N
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Description

N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Biological Activity

N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a compound with a unique bicyclic structure that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

The compound features a benzodioxine core with a carboxamide functional group, which contributes to its lipophilicity and potential pharmacokinetic advantages. The presence of the N-methyl group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Structural Features Description
Core Structure Benzodioxine
Functional Group Carboxamide
Modification N-methyl group

Biological Activities

Research indicates that this compound and its derivatives exhibit significant biological activities, particularly as enzyme inhibitors. Notable findings include:

  • Enzyme Inhibition : The compound has shown promising inhibition against alpha-glucosidase and acetylcholinesterase. These enzymes are critical in metabolic pathways related to diabetes and neurodegenerative diseases such as Alzheimer's disease.
  • Anticancer Properties : Studies suggest that derivatives of this compound may have cytotoxic effects on various cancer cell lines. For instance, certain analogs have been characterized as pro-apoptotic agents that induce cell death in cancer cells by targeting microtubules .

The mechanism by which this compound exerts its effects involves binding to specific enzymes and receptors. This modulation leads to alterations in cellular pathways that can result in therapeutic outcomes.

Key Mechanisms:

  • Binding Affinity : Molecular docking studies have demonstrated that the compound effectively interacts with key metabolic enzymes, suggesting potential for targeted therapy.
  • Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, indicating their utility as anticancer agents .

Case Studies

Several studies provide insights into the efficacy and safety profile of this compound:

  • Alpha-glucosidase Inhibition Study :
    • A study evaluated the inhibitory effects of the compound on alpha-glucosidase activity.
    • Results indicated a significant dose-dependent inhibition, suggesting its potential role in managing postprandial hyperglycemia in diabetic patients.
  • Cytotoxicity Assessment on Cancer Cell Lines :
    • Research involving various cancer cell lines demonstrated that specific derivatives exhibited potent cytotoxic effects.
    • The study highlighted the mechanism of action through microtubule disruption and subsequent apoptosis induction.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound Name Biological Activity
2,3-Dihydrobenzo[b][1,4]dioxinEnvironmental toxicity
N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxineDistinct pharmacological properties
2-(4-Hydroxybenzylidene)-3-oxo-3,4-dihydrobenzo[b][1,4]oxazinePotent PARP1 inhibitor

This compound stands out due to its specific combination of structural features that may confer unique biological activities not observed in other compounds.

Properties

IUPAC Name

N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-10(12)7-3-2-4-8-9(7)14-6-5-13-8/h2-4H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFWIUGJNDZNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C2C(=CC=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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